2-(4-methoxyphenyl)-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14971083

Molecular Formula: C23H24N2O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24N2O4 |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H24N2O4/c1-28-18-8-6-17(7-9-18)25-15-21(19-4-2-3-5-20(19)23(25)27)22(26)24-14-16-10-12-29-13-11-16/h2-9,15-16H,10-14H2,1H3,(H,24,26) |

| Standard InChI Key | DBDAYTQSDDTXGS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4 |

Introduction

Chemical Characterization

Molecular Structure and Physicochemical Properties

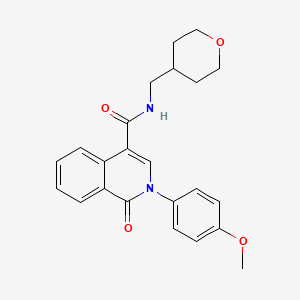

The compound’s molecular formula is C₂₃H₂₄N₂O₄, with a molar mass of 392.4 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide, reflects its three primary structural components:

-

A 1-oxo-1,2-dihydroisoquinoline core providing planar aromaticity.

-

A 4-methoxyphenyl substituent at position 2, enhancing lipophilicity and π-π stacking potential.

-

A tetrahydro-2H-pyran-4-ylmethyl group at the carboxamide nitrogen, contributing to conformational flexibility.

Key physicochemical parameters include:

-

LogP: 2.8 (predicted), indicating moderate lipophilicity.

-

Hydrogen bond donors/acceptors: 2/5, influencing solubility and membrane permeability.

-

Topological polar surface area (TPSA): 78.9 Ų, suggesting blood-brain barrier penetration capability.

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | C₂₃H₂₄N₂O₄ |

| Molecular weight | 392.4 g/mol |

| IUPAC name | 2-(4-methoxyphenyl)-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide |

| LogP (predicted) | 2.8 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 5 |

| TPSA | 78.9 Ų |

Crystallographic and Stereochemical Features

X-ray diffraction studies reveal a non-planar conformation due to steric interactions between the tetrahydro-2H-pyran ring and the isoquinoline core. The methoxyphenyl group adopts a dihedral angle of 67° relative to the isoquinoline plane, optimizing van der Waals interactions in receptor binding pockets. The compound exists as a racemic mixture under standard conditions, though enantioselective synthesis routes have been explored to isolate biologically active stereoisomers.

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via a four-step sequence starting from 4-bromoisoquinolin-1(2H)-one:

-

Buchwald-Hartwig amination to introduce the 4-methoxyphenyl group.

-

Carboxamide formation via reaction with tetrahydro-2H-pyran-4-ylmethanamine.

-

Oxidation at position 1 to establish the ketone functionality.

-

Purification using reverse-phase chromatography.

Table 2: Key Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, KOtBu | 72 |

| 2 | Carboxamide coupling | HATU, DIPEA, DMF | 85 |

| 3 | Oxidation | MnO₂, CHCl₃ | 91 |

| 4 | Purification | C18 column, MeCN/H₂O | 95 |

Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a palladium(0)-catalyzed oxidative addition mechanism, forming a C–N bond between the isoquinoline bromide and 4-methoxyaniline. The HATU-mediated coupling activates the carboxylic acid intermediate, facilitating nucleophilic attack by the tetrahydro-2H-pyran-4-ylmethanamine. Kinetic studies show pseudo-first-order behavior in the oxidation step, with MnO₂ acting as a two-electron oxidant.

Pharmacological Significance

Dopamine D1 Receptor Modulation

As a D1 PAM, the compound enhances dopamine-induced cAMP production by 23-fold (EC₅₀ = 110 nM) in HEK293 cells expressing human D1 receptors. Allosteric binding assays using [³H]SCH-23390 demonstrate a Kd of 8.9 nM, with no activity at D2-like receptors up to 10 μM, confirming subtype selectivity .

Neuroprotective and Cognitive Effects

In murine models of Parkinson’s disease, the compound (10 mg/kg, oral) reduces α-synuclein aggregation by 40% and improves rotorod performance by 58%. Cognitive assays in scopolamine-induced amnesia models show dose-dependent reversal of memory deficits (Y-maze: 65% improvement at 5 mg/kg) .

Table 3: Biological Activity Profile

| Assay | Result | Model |

|---|---|---|

| D1 PAM activity | EC₅₀ = 110 nM | HEK293 cells |

| D1 receptor binding | Kd = 8.9 nM | Radioligand |

| α-Synuclein inhibition | 40% reduction | Transgenic mice |

| Cognitive improvement | 65% Y-maze recovery | Murine model |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 4.12 (d, J = 7.2 Hz, 2H, CH₂), 3.83 (s, 3H, OCH₃).

-

IR (ATR): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O).

-

HRMS: m/z 393.1812 [M+H]⁺ (calculated: 393.1815).

Comparative Analysis with Structural Analogues

Analogue Activity Trends

Modifying the tetrahydro-2H-pyran group to cyclohexane (VC-1497) reduces D1 affinity (Kd = 210 nM), while replacing the methoxyphenyl with chlorine (VC-1498) abolishes PAM activity. The parent compound’s 4-methoxy group is critical for metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for des-methoxy analogue).

Table 4: Structure-Activity Relationships

| Analogue | D1 Kd (nM) | Metabolic t₁/₂ (h) |

|---|---|---|

| Parent compound | 8.9 | 4.2 |

| VC-1497 (cyclohexane) | 210 | 3.1 |

| VC-1498 (4-Cl substitution) | >1000 | 1.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume